molecular formula C47H46Cl4N8O6 B13863474 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile

7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile

Cat. No.: B13863474
M. Wt: 960.7 g/mol
InChI Key: NHMAFNNNDOWJHC-UHFFFAOYSA-N
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Description

The compound 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including cyano, methoxy, and dichloro substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and aldehydes. The reaction conditions typically include acidic or basic catalysts and elevated temperatures.

    Introduction of Methoxy and Cyano Groups: Methoxy and cyano groups are introduced through nucleophilic substitution reactions. Common reagents include methanol and cyanide salts, with reaction conditions varying from room temperature to reflux.

    Attachment of Dichloro Substituents: Dichloro substituents are introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving appropriate diamine precursors under basic conditions.

    Final Assembly: The final assembly of the compound involves coupling reactions to link the various fragments together. This step often requires the use of coupling agents such as EDCI or DCC and may be conducted under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The dichloro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

The compound 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile: shares similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C47H46Cl4N8O6

Molecular Weight

960.7 g/mol

IUPAC Name

7-[3-(2,4-dichloro-N-[3-cyano-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinolin-4-yl]-5-methoxyanilino)propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile

InChI

InChI=1S/C47H46Cl4N8O6/c1-57-10-12-58(13-11-57)8-6-14-64-45-21-37-31(17-43(45)63-5)47(29(25-53)27-55-37)59(39-23-41(61-3)35(51)19-33(39)49)9-7-15-65-44-20-36-30(16-42(44)62-4)46(28(24-52)26-54-36)56-38-22-40(60-2)34(50)18-32(38)48/h16-23,26-27H,6-15H2,1-5H3,(H,54,56)

InChI Key

NHMAFNNNDOWJHC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3N(CCCOC4=C(C=C5C(=C4)N=CC(=C5NC6=CC(=C(C=C6Cl)Cl)OC)C#N)OC)C7=CC(=C(C=C7Cl)Cl)OC)C#N)OC

Origin of Product

United States

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